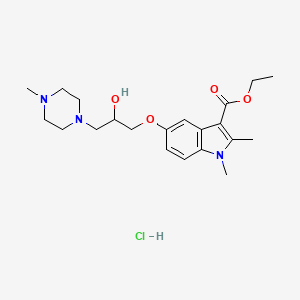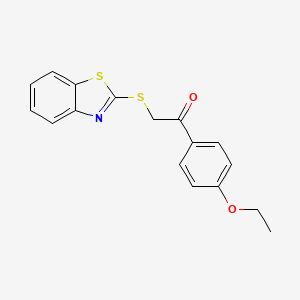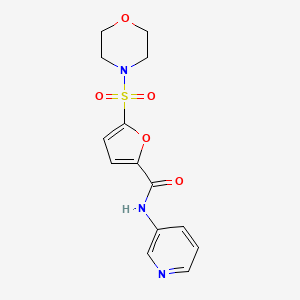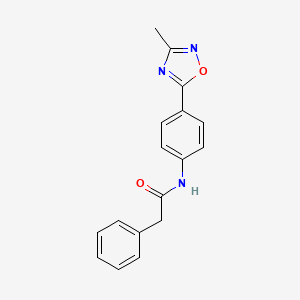
ethyl 5-(2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C21H32ClN3O4 and its molecular weight is 425.95. The purity is usually 95%.
BenchChem offers high-quality ethyl 5-(2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-(2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Researchers have synthesized new derivatives of ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates, investigating their antiviral activities against viruses such as influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). However, most compounds showed no notable activity against these viruses, with exceptions being specific derivatives that exhibited micromolar activities against human hepatoma cell lines sensitive to HCV infection (Ivashchenko et al., 2014). Another study reported significant anti-HBV activity for a compound within this family, outperforming the positive control lamivudine (Chunshen Zhao et al., 2006).
Anti-inflammatory Properties
A series of novel 2-amino-5-hydroxyindoles, including derivatives related to the subject compound, were synthesized and evaluated for their potential to inhibit human 5-lipoxygenase (5-LO), a key enzyme in leukotriene biosynthesis involved in inflammatory and allergic diseases. Specific derivatives displayed potent inhibitory effects on 5-LO in both cell-free assays and intact cell test systems, suggesting potential applications in treating LT-associated diseases (Landwehr et al., 2006).
Pharmacological Intervention
Further research into the pharmacological properties of derivatives has highlighted their potential for intervention in various diseases beyond their antiviral and anti-inflammatory activities. For example, studies into the structural optimization and biological evaluation of 5-hydroxyindole-3-carboxylate derivatives have identified compounds that efficiently inhibit human 5-LO, an enzyme implicated in the pathogenesis of inflammatory and allergic diseases. These findings suggest a promising avenue for the development of new therapeutic agents targeting leukotriene biosynthesis for the treatment of inflammation and allergy-related conditions (Peduto et al., 2014).
Wirkmechanismus
Target of Action
The compound “ethyl 5-(2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride” belongs to the class of indole derivatives . Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been shown to have diverse biological activities, suggesting they may have a wide range of molecular and cellular effects .
Eigenschaften
IUPAC Name |
ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-1,2-dimethylindole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4.ClH/c1-5-27-21(26)20-15(2)23(4)19-7-6-17(12-18(19)20)28-14-16(25)13-24-10-8-22(3)9-11-24;/h6-7,12,16,25H,5,8-11,13-14H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERXBBLQQLJMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCN(CC3)C)O)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2638436.png)


![Thiourea, N,N''-[(1R,2R)-1,2-diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B2638439.png)
![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide](/img/structure/B2638442.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2638443.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2638445.png)
![3,5-Dimethyl-4-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2-oxazole](/img/structure/B2638449.png)


![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2638454.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopropylmethoxy)isonicotinamide](/img/structure/B2638455.png)